3,5-Dimethyl-4-nitrophenol

概述

描述

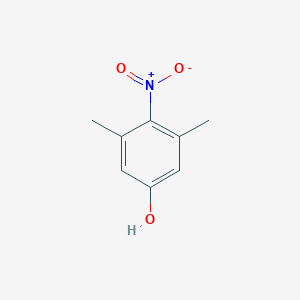

3,5-Dimethyl-4-nitrophenol is an organic compound with the molecular formula C8H9NO3. It is a yellow crystalline solid with a distinct bitter taste. This compound is known for its limited solubility in water but is easily soluble in organic solvents such as ethanol and ether . It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethyl-4-nitrophenol typically involves the nitration of 3,5-dimethylphenol. The process begins with dissolving 3,5-dimethylphenol in a suitable solvent, such as methanol, and cooling the solution to 0°C. Sodium nitrate is then added portion-wise to the solution. After the reaction is complete, the mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with sodium bicarbonate solution, dried over sodium sulfate, and purified by column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

化学反应分析

Types of Reactions: 3,5-Dimethyl-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated phenols.

科学研究应用

Organic Synthesis

DMNP serves as an intermediate in synthesizing a variety of organic compounds. Its nitro group enhances its reactivity compared to similar compounds without such groups, facilitating numerous chemical transformations .

Pharmaceutical Research

Research is ongoing into DMNP's potential as a pharmaceutical intermediate . Its biological activity is being investigated for possible therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways .

Biochemical Studies

The compound has been studied for its interactions with enzymes and proteins. It can disrupt cellular processes by donating protons from its phenolic hydroxyl group, which has implications for understanding cellular respiration and metabolic pathways . Additionally, studies have shown that DMNP can be degraded by specific microbial strains, highlighting its relevance in environmental biochemistry .

Industrial Applications

In industry, DMNP is utilized in producing dyes and pigments , owing to its stable chemical structure and color properties. The compound's reactivity also allows it to be used in creating various industrial chemicals .

Case Study 1: Biodegradation of DMNP

A study on the microbial degradation of DMNP revealed that specific strains of Burkholderia can effectively break down this compound. The research focused on the genetic mechanisms involved in this process, providing insights into potential bioremediation strategies for environmental pollutants related to nitrophenols .

Case Study 2: Synthesis of Novel Compounds

Research has demonstrated the use of DMNP as a precursor in synthesizing novel isoxazole derivatives. These derivatives exhibit unique chemical behavior that can be exploited in organic chemistry for developing new materials with specific properties .

作用机制

The mechanism of action of 3,5-Dimethyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

3,5-Dimethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrophenol: Similar nitro group but lacks the methyl groups, affecting its solubility and reactivity.

2,4-Dimethyl-6-nitrophenol: Different substitution pattern, leading to variations in chemical properties.

Uniqueness: 3,5-Dimethyl-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and nitro groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

生物活性

3,5-Dimethyl-4-nitrophenol (DMNP) is an organic compound with significant biological activity, primarily due to its structural characteristics that include both methyl and nitro groups. This article explores the biological mechanisms, toxicity, microbial degradation, and potential applications of DMNP, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C8H9NO3

- CAS Number : 5344-97-8

- Appearance : Yellow crystalline solid

- Solubility : Limited in water; soluble in organic solvents like ethanol and ether

DMNP is part of the nitrophenol family, which is known for its reactivity and biological significance. The presence of the nitro group allows DMNP to engage in various biochemical interactions within living organisms.

The biological activity of DMNP is primarily attributed to its ability to donate protons from the phenolic hydroxyl group. This action can disrupt cellular processes by interfering with enzyme functions and metabolic pathways:

- Enzyme Interaction : DMNP can inhibit enzymes involved in cellular respiration and other metabolic processes, leading to oxidative stress and potential cellular damage.

- Biochemical Pathways : It is known to affect several biochemical pathways, including those related to oxidative phosphorylation and electron transport chains.

Toxicity and Safety

DMNP exhibits toxicity that can lead to adverse effects on human health and the environment:

- Toxicological Studies : Research indicates that DMNP can cause cellular damage through oxidative stress mechanisms. Its toxicity profile suggests that exposure may lead to complications such as liver damage or neurotoxicity .

- Regulatory Status : Due to its hazardous nature, regulatory agencies monitor compounds like DMNP for their environmental impact and human health risks.

Microbial Degradation

Microbial degradation studies have highlighted the potential for certain bacterial strains to metabolize DMNP:

- Degradation Pathways : Research indicates that Burkholderia sp. strain SJ98 can utilize 3-methyl-4-nitrophenol (a breakdown product of DMNP) as a carbon source. The degradation process involves initial conversion to methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before ring cleavage occurs .

| Degradation Product | Enzyme Involved | K_m Value (μM) |

|---|---|---|

| MBQ | PnpA (Monooxygenase) | 20.3 ± 2.54 |

| MHQ | PnpB (1,4-Benzoquinone Reductase) | Not specified |

This microbial activity suggests a potential for bioremediation strategies in environments contaminated with nitrophenols.

Case Studies

- Antimicrobial Activity :

-

Enzymatic Studies :

- Research focusing on the enzymatic breakdown of nitrophenols has demonstrated that specific enzymes are crucial for the catabolism of compounds like DMNP. The pnpABA1CDEF gene cluster has been implicated in this process, showcasing the adaptability of microbial systems in degrading toxic compounds .

Applications in Research and Industry

DMNP is not only significant for its biological activity but also for its applications in various fields:

- Chemical Synthesis : It serves as an intermediate in synthesizing various organic compounds.

- Pharmaceutical Research : Ongoing studies are exploring its potential as a pharmaceutical intermediate due to its reactive nature.

- Industrial Uses : DMNP is utilized in producing dyes, pigments, and other industrial chemicals .

属性

IUPAC Name |

3,5-dimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLPWOHLKRXZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201606 | |

| Record name | 3,5-Xylenol, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-97-8 | |

| Record name | 3,5-Xylenol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Xylenol, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Xylenol, 4-nitro- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C349M8YZL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。